- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579

Cas no 91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole)

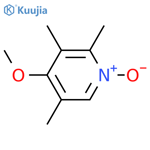

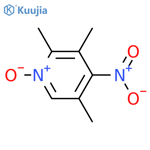

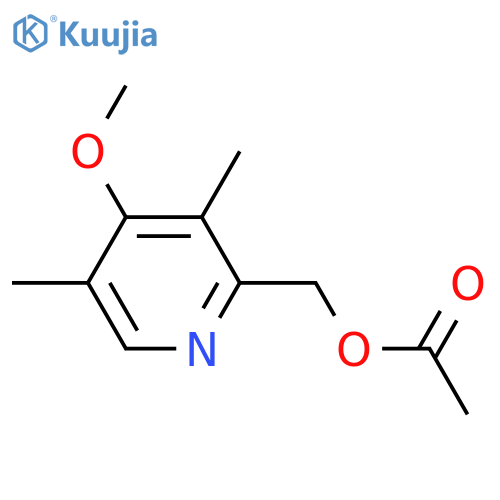

91219-90-8 structure

Produktname:Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole

CAS-Nr.:91219-90-8

MF:C11H15NO3

MW:209.241703271866

MDL:MFCD03701547

CID:996083

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-(acetoxymethyl)-4-methoxy-3,5-dimethylpyridine

- (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

- (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate

- (4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl acetate

- 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine

- 2-Pyridinemethanol,4-methoxy-3,5-dimethyl-,acetate (ester)

- 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, acetate (ester) (9CI)

- 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine

- Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole

-

- MDL: MFCD03701547

- Inchi: 1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3

- InChI-Schlüssel: OKIMSBLHXKXTTE-UHFFFAOYSA-N

- Lächelt: O=C(C)OCC1C(C)=C(OC)C(C)=CN=1

Berechnete Eigenschaften

- Genaue Masse: 209.10500

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 4

- Komplexität: 220

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.3

- Oberflächenladung: 0

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Farbe/Form: fest

- Schmelzpunkt: 45.5-49.5 °C(lit.)

- Flammpunkt: >230 °F

- PSA: 48.42000

- LogP: 1.77010

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM529244-5g |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | 95% | 5g |

$606 | 2022-03-01 | |

| TRC | D293975-500mg |

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |

91219-90-8 | 500mg |

$500.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27405-1g |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | 95% | 1g |

¥2063.0 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M899260-5g |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | ≥95% | 5g |

8,257.50 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-250mg |

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |

91219-90-8 | 95+% | 250mg |

1593CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-1g |

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |

91219-90-8 | 95+% | 1g |

2807.0CNY | 2021-07-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233482-250mg |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | 95% | 250mg |

¥883.00 | 2024-04-25 | |

| Aaron | AR00GUAF-1g |

2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE |

91219-90-8 | 95% | 1g |

$310.00 | 2025-02-11 | |

| 1PlusChem | 1P00GU23-250mg |

2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE |

91219-90-8 | 95% | 250mg |

$96.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233482-5g |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | 95% | 5g |

¥5780.00 | 2024-04-25 |

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride ; 2 h, 100 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid ; 18 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C

3.1 rt → 90 °C; 1.5 h, 90 °C

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C

3.1 rt → 90 °C; 1.5 h, 90 °C

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referenz

- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Referenz

- Improved preparation of 2-(halomethyl)-3,5-dimethyl-4-methoxypyridine hydrohalides, intermediates for omeprazole, Spain, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

Referenz

- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide

2.1 Reagents: Acetic acid Solvents: Methanol , Toluene

2.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referenz

- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

2.1 Reagents: Acetic anhydride ; 2 h, 100 °C

2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

2.1 Reagents: Acetic anhydride ; 2 h, 100 °C

2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

Referenz

- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: tert-Butyl hypochlorite Solvents: Ethanol ; rt; 3 h, 75 °C

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

3.1 Reagents: Acetic anhydride ; 2 h, 100 °C

3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

3.1 Reagents: Acetic anhydride ; 2 h, 100 °C

3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

Referenz

- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 rt → 90 °C; 1.5 h, 90 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referenz

- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Preparation of benzimidazolylpyridinium compounds and their pharmaceutical compositions as antiulcer agents, Japan, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux

2.1 Reagents: Sodium hydroxide

3.1 Reagents: Acetic acid Solvents: Methanol , Toluene

2.1 Reagents: Sodium hydroxide

3.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referenz

- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Identification of two main urinary metabolites of [14C]omeprazole in humans, Drug Metabolism and Disposition, 1989, 17(1), 69-76

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide

2.1 Reagents: Acetic acid Solvents: Methanol , Toluene

2.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referenz

- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referenz

- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux

2.1 Reagents: Sodium hydroxide

3.1 Reagents: Acetic acid Solvents: Methanol , Toluene

2.1 Reagents: Sodium hydroxide

3.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referenz

- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Herstellungsverfahren 15

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referenz

- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C

2.1 rt → 90 °C; 1.5 h, 90 °C

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

2.1 rt → 90 °C; 1.5 h, 90 °C

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referenz

- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Raw materials

- 4-chloro-2,3,5-trimethyl-1λ?-pyridin-1-one

- (4-methoxy-3,5-dimethylpyridin-2-yl)methanol

- 2,3,5-Trimethyl-4-nitro-1-oxidopyridin-1-ium

- 2,3,5-Trimethylpyridine N-Oxide

- N-Oxide-2,3,5-trimethyl-4-methoxypyridine

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preparation Products

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Verwandte Literatur

-

2. Book reviews

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole) Verwandte Produkte

- 1159977-01-1(6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate)

- 88574-55-4(3-amino-N-(1R)-1-phenylethylpropanamide)

- 1416438-49-7(5-Chloro-1-ethynyl-2,3-dimethoxybenzene)

- 849107-00-2((S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE)

- 2229524-79-0(1-methyl-5-(oxiran-2-yl)-3-(trifluoromethyl)-1H-pyrazole)

- 89639-98-5((2-Chloro-3-nitrophenyl)methanol)

- 2137751-14-3(3-Chloro-5-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine)

- 941871-56-3(N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide)

- 1260822-39-6(3-(4-chloro-2-methylphenyl)pyrrolidine)

- 1690190-65-8((2R)-2-Amino-2-(3-oxocyclopentyl)acetic acid)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:91219-90-8)2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung